molecular formula C9H20O2 B14676615 1,3-Heptanediol, 2-ethyl- CAS No. 39775-59-2

1,3-Heptanediol, 2-ethyl-

Cat. No.: B14676615
CAS No.: 39775-59-2
M. Wt: 160.25 g/mol
InChI Key: BPOSPHPRYDVTFU-UHFFFAOYSA-N
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Description

Contextualizing 1,3-Diols in Organic Synthesis and Industrial Chemistry

1,3-diols are a fundamental class of organic compounds with widespread importance. wikipedia.org They serve as versatile building blocks in organic synthesis, acting as precursors for a variety of other functional groups and molecular architectures. A key application of 1,3-diols is in the protection of carbonyl groups in aldehydes and ketones. wikipedia.orgchemistrysteps.com By reacting with a carbonyl compound, they form a cyclic acetal (B89532), specifically a 1,3-dioxane, which is stable under basic and nucleophilic conditions, thus masking the carbonyl's reactivity during multi-step syntheses. organic-chemistry.orgchem-station.com

Industrially, diols are crucial monomers for polymerization reactions. wikipedia.org For instance, they are used in the production of polyesters and polyurethanes, which have vast applications in textiles, plastics, and resins. chemistrysteps.comgoogle.com The spacing of the hydroxyl groups in 1,3-diols allows for the formation of six-membered rings in certain reactions, influencing the stereochemistry and stability of the resulting products. stackexchange.com The industrial preparation of 1,3-diols often involves methods like the aldol (B89426) condensation of ketones with formaldehyde, followed by reduction. wikipedia.orggoogle.com

Structural Isomerism within Heptanediols and Related Branched Diols

Heptanediols exist as numerous structural isomers, which differ in the positions of the two hydroxyl groups along the seven-carbon chain and in the branching of the carbon skeleton. The position of the hydroxyl groups significantly influences the compound's physical and chemical properties. For example, 1,2-heptanediol (B1582944) has adjacent hydroxyl groups, while 1,7-heptanediol (B42083) has them at the chain's termini. nih.govnih.gov

The introduction of alkyl branches, such as the ethyl group in 2-ethyl-1,3-heptanediol, further increases the isomeric diversity and introduces chirality. The presence of stereocenters, as in 2-ethyl-1,3-heptanediol, means the compound can exist as different stereoisomers (enantiomers and diastereomers). google.com This structural complexity is a key feature of branched diols. The properties of these isomers, such as boiling point, melting point, and solubility, can vary significantly. A closely related and more extensively studied compound is 2-ethyl-1,3-hexanediol (B165326), which shares the branched 1,3-diol motif. merckmillipore.comchemicalbook.com

Table 1: Comparison of Heptanediol Isomers and a Related Branched Diol

Compound Name CAS Number Molecular Formula Key Structural Feature
1,2-Heptanediol 3710-31-4 C₇H₁₆O₂ Vicinal diol
1,7-Heptanediol 629-30-1 C₇H₁₆O₂ Terminal diol
2,4-Heptanediol 20748-86-1 C₇H₁₆O₂ Hydroxyl groups on non-terminal carbons
2-Ethyl-1,3-hexanediol 94-96-2 C₈H₁₈O₂ Branched 1,3-diol

This table presents a selection of heptanediol isomers to illustrate structural diversity. Data sourced from various chemical databases. nih.govnih.govnist.govsigmaaldrich.comchemnet.com

Academic Relevance of Branched 1,3-Diols in Contemporary Research

Branched 1,3-diols are of significant interest in modern chemical research, particularly in the fields of asymmetric synthesis and materials science. The stereocenters inherent in many branched diols make them valuable chiral building blocks. acs.org The synthesis of enantiomerically pure chiral diols is a key objective, as these compounds can be used as starting materials for complex natural products and pharmaceuticals. acs.orgnih.gov

Recent research has focused on developing new synthetic strategies to control the stereochemistry of these molecules, including asymmetric aldol reactions and stereoselective reductions. acs.org Furthermore, branched diols are being explored as monomers for novel polymers. The introduction of branches along the polymer chain can influence the material's physical properties, such as its glass transition temperature (Tg) and crystallinity. rsc.orgrsc.org For example, polyesters synthesized from secondary diols, which are often branched, tend to have higher glass transition temperatures than those made from primary diols. rsc.orgrsc.org The microbial synthesis of branched-chain diols from renewable feedstocks is also an emerging area of research, offering a sustainable route to these valuable chemical intermediates. nih.govresearchgate.net

Table 2: Physical and Chemical Properties of 2-Ethyl-1,3-hexanediol (as an illustrative example)

Property Value
Molecular Formula C₈H₁₈O₂
Molecular Weight 146.23 g/mol
Boiling Point 241-249 °C
Melting Point -40 °C
Density 0.933 g/mL at 25 °C

Data for 2-Ethyl-1,3-hexanediol, a structurally similar and well-documented branched 1,3-diol. chemicalbook.comsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39775-59-2

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

2-ethylheptane-1,3-diol

InChI

InChI=1S/C9H20O2/c1-3-5-6-9(11)8(4-2)7-10/h8-11H,3-7H2,1-2H3

InChI Key

BPOSPHPRYDVTFU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(CC)CO)O

Origin of Product

United States

Synthetic Methodologies for 1,3 Heptanediol, 2 Ethyl and Analogous Structures

Historical and Current Synthetic Routes for Branched 1,3-Diols

The preparation of branched 1,3-diols has evolved from traditional methods to more sophisticated synthetic strategies that allow for greater control over the molecular architecture.

Aldol (B89426) Condensation and Subsequent Reduction Pathways

A well-established and commercially significant route to branched 1,3-diols is the aldol condensation of aldehydes, followed by the reduction of the resulting β-hydroxy aldehyde. google.comgoogle.com For the synthesis of 2-ethyl-1,3-heptanediol, a crossed aldol condensation between pentanal and propanal would be the initial step. In this reaction, the enolate of propanal acts as a nucleophile, attacking the carbonyl carbon of pentanal. This is typically carried out in the presence of a base catalyst, such as a dilute alkali hydroxide (B78521). sarthaks.com

The resulting aldol adduct, 2-ethyl-3-hydroxyheptanal, is then reduced to form 2-ethyl-1,3-heptanediol. This reduction can be achieved through catalytic hydrogenation or by using chemical reducing agents. google.comgoogle.com An analogous industrial process is the synthesis of 2-ethyl-1-hexanol from butanal, which proceeds via the aldol condensation product 2-ethyl-2-hexenal. pressbooks.pub Similarly, the self-condensation of propanal yields 3-hydroxy-2-methylpentanal, which can be further processed. sarthaks.comyoutube.com

A patent for the synthesis of the related compound, 2-ethyl-1,3-hexanediol (B165326), describes the aldol condensation of n-butyraldehyde in the presence of an alkali metal hydroxide and a phase-transfer catalyst to form 2-ethyl-3-hydroxyhexanal (B1620174), which is subsequently hydrogenated. google.comgoogle.com

Table 1: Examples of Aldol Condensation for the Synthesis of 1,3-Diol Precursors

Reactants Product of Aldol Condensation Reference
Pentanal and Propanal 2-ethyl-3-hydroxyheptanal sarthaks.com
Butanal 2-ethyl-3-hydroxyhexanal google.comgoogle.com
Propanal 3-hydroxy-2-methylpentanal sarthaks.comyoutube.com

Organometallic Reagent-Based Syntheses

Organometallic reagents provide a powerful alternative for the construction of carbon-carbon bonds in the synthesis of 1,3-diols. These methods often involve the nucleophilic addition of an organometallic compound to a carbonyl group or an epoxide. For instance, Grignard reagents and organolithium compounds can react with β-hydroxy ketones or protected β-hydroxy aldehydes to introduce alkyl or aryl groups. saskoer.cayoutube.com

In a potential synthetic route to 2-ethyl-1,3-heptanediol, an organometallic reagent could be added to an appropriate electrophile. For example, the reaction of an organocuprate, such as a lithium dialkylcuprate, with an acid chloride or anhydride (B1165640) can lead to a ketone, which can then be further functionalized. youtube.com Another approach involves the opening of an epoxide. For example, a chiral epoxide can be opened by a nucleophilic organometallic reagent to generate a chiral alcohol, which can then be elaborated into a 1,3-diol. nih.gov The synthesis of 1,3-diol synthons from epoxy aromatic precursors has also been demonstrated as a viable strategy for constructing polyacetate-derived natural products. acs.org

Stereoselective Synthesis of Chiral Diols

The synthesis of specific stereoisomers of 1,3-diols is crucial for many applications, particularly in the pharmaceutical industry. nih.gov Numerous methods have been developed for the stereoselective synthesis of chiral 1,3-diols, often involving asymmetric reactions. thieme-connect.com

One common strategy is the stereoselective reduction of β-hydroxy ketones. nih.gov The Narasaka-Prasad reduction, for example, is a well-known method for the syn-selective reduction of β-hydroxy ketones using a boron chelating agent and a hydride source. youtube.com Conversely, intramolecular hydride delivery from a tethered silane (B1218182) can lead to the corresponding anti-diol.

Asymmetric aldol reactions, often employing chiral catalysts or auxiliaries, can produce enantiomerically enriched β-hydroxy ketones, which are then reduced to the desired chiral 1,3-diols. nih.govacs.org For instance, proline-derived organocatalysts have been successfully used in asymmetric cross-aldol reactions. organic-chemistry.org The development of methods for producing all four possible stereoisomers of a 1,3-diol from a common precursor is an active area of research. researchgate.net

Catalytic Approaches in 1,3-Diol Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of 1,3-diols, with both heterogeneous and biocatalytic methods being widely employed.

Heterogeneous Catalysis for Hydrogenation Processes

Heterogeneous catalysis is particularly important for the hydrogenation step in the synthesis of 1,3-diols from aldol condensation products. google.comgoogle.com This process typically involves the use of a solid catalyst that is insoluble in the reaction medium. Common heterogeneous catalysts for the reduction of carbonyl groups include metals such as nickel (e.g., Raney nickel), palladium, and platinum, often supported on materials like carbon or alumina. google.com

In the synthesis of 2-ethyl-1,3-hexanediol, Raney nickel has been used as a catalyst for the hydrogenation of 2-ethyl-3-hydroxyhexanal at elevated temperature and pressure. google.com The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the hydrogenation process.

Table 2: Heterogeneous Catalysts for the Hydrogenation of β-Hydroxy Aldehydes

Substrate Catalyst Product Reference
2-ethyl-3-hydroxyhexanal Raney Nickel 2-ethyl-1,3-hexanediol google.com
β-hydroxy aldehydes Supported Pd or Pt 1,3-diols pressbooks.pub

Biocatalysis and Enzymatic Transformations

Biocatalysis has emerged as a powerful tool for the synthesis of chiral 1,3-diols, offering high enantioselectivity and mild reaction conditions. rsc.org Enzymes, such as alcohol dehydrogenases, can be used for the stereoselective reduction of β-hydroxy ketones or 1,3-diketones to produce chiral diols. nih.govresearchgate.net

For instance, the enzymatic reduction of a β-hydroxy ketone can provide access to either the syn- or anti-1,3-diol, depending on the enzyme used. nih.gov Chemoenzymatic strategies, which combine chemical and enzymatic steps, are also common. An organocatalytic aldol reaction can be followed by an enzymatic reduction to afford chiral 1,3-diols with high stereopurity. nih.gov Furthermore, enzymatic kinetic resolution of racemic 1,3-diols, often using lipases, is a widely used method for obtaining enantiomerically pure diols. organic-chemistry.org The use of whole-cell biocatalysts for these transformations is also an active area of research. mdpi.com

Chemical Reactivity and Functional Group Transformations

Derivatization Reactions of Hydroxyl Groups

The primary and secondary hydroxyl groups in 2-ethyl-1,3-heptanediol are the main sites for chemical modification. These modifications can alter the compound's physical and chemical properties, such as its solubility and boiling point.

Esterification and Etherification Protocols

Esterification: The hydroxyl groups of 2-ethyl-1,3-heptanediol can react with carboxylic acids, acid chlorides, or anhydrides to form esters. This reaction is typically catalyzed by an acid. For instance, the reaction with a carboxylic acid would yield a mono- or di-ester, depending on the stoichiometry of the reactants. The use of 2-ethyl-1,3-hexanediol (B165326) in the preparation of polyesters suggests that 2-ethyl-1,3-heptanediol would similarly be a viable monomer for polymerization reactions with dicarboxylic acids. google.comgoogle.comfishersci.ca

Etherification: The formation of ethers from 2-ethyl-1,3-heptanediol can be achieved through reactions such as the Williamson ether synthesis. This would involve converting the diol to its corresponding alkoxide using a strong base, followed by reaction with an alkyl halide.

A summary of expected esterification and etherification reactions is presented below:

Reaction TypeReagentsExpected Product
EsterificationCarboxylic Acid (R-COOH) + Acid CatalystMono- or Di-ester
EsterificationAcid Chloride (R-COCl) + BaseMono- or Di-ester
Etherification1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X)Mono- or Di-ether

Formation of Cyclic Derivatives

The 1,3-disposition of the hydroxyl groups in 2-ethyl-1,3-heptanediol makes it a suitable precursor for the formation of six-membered cyclic derivatives. Reaction with aldehydes or ketones in the presence of an acid catalyst would lead to the formation of cyclic acetals or ketals, specifically substituted 1,3-dioxanes. organic-chemistry.org These cyclic derivatives are often used as protecting groups for the diol functionality in multi-step syntheses.

An overview of the expected formation of cyclic derivatives:

ReactantCatalystCyclic Derivative
Aldehyde (R-CHO)Acid (e.g., TsOH)1,3-Dioxane
Ketone (R₂C=O)Acid (e.g., TsOH)1,3-Dioxane

Silyl-Ether Derivatization for Analytical Applications

For analytical purposes, such as gas chromatography (GC) and mass spectrometry (MS), the hydroxyl groups of 2-ethyl-1,3-heptanediol can be converted into their corresponding silyl (B83357) ethers. This derivatization increases the volatility and thermal stability of the compound, leading to improved chromatographic resolution and fragmentation patterns in mass spectrometry. Common silylating agents include trimethylsilyl (B98337) chloride (TMSCl) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Oxidation Reactions and Selective Functionalization

The oxidation of 2-ethyl-1,3-heptanediol can lead to a variety of products, depending on the oxidizing agent and reaction conditions.

Selective Oxidation to Carbonyl Compounds

The primary and secondary hydroxyl groups of 2-ethyl-1,3-heptanediol can be selectively oxidized. The secondary alcohol can be oxidized to a ketone, and the primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid. The selective oxidation of the secondary hydroxyl group in the related 2-ethyl-1,3-hexanediol to a ketone has been reported. sigmaaldrich.com The use of specific oxidizing agents can favor one product over another. For example, a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) would be expected to oxidize the primary alcohol to an aldehyde, while a stronger oxidant like potassium permanganate (B83412) (KMnO₄) could lead to the formation of a carboxylic acid. The selective oxidation of alcohols to aldehydes or ketones can also be achieved using catalyst systems with molecular oxygen. google.com

A summary of expected selective oxidation products:

Hydroxyl GroupOxidizing AgentExpected Product
Secondary (-CHOH)PCC, Swern, Dess-MartinKetone
Primary (-CH₂OH)PCC, Dess-MartinAldehyde
Primary (-CH₂OH)KMnO₄, Jones ReagentCarboxylic Acid

Oxidative Cleavage Reactions

While 1,2-diols are readily cleaved by reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄), 1,3-diols like 2-ethyl-1,3-heptanediol are generally resistant to this type of oxidative cleavage under standard conditions. More forceful oxidative conditions would be required to break the carbon-carbon bonds of the chain.

Halogenation and Related Substitution Reactions

The hydroxyl groups of 2-ethyl-1,3-heptanediol can be replaced by halogens through various substitution reactions. These reactions typically involve the protonation of the hydroxyl group to form a good leaving group (water), followed by a nucleophilic attack by a halide ion. The use of different halogenating agents can influence the selectivity and outcome of the reaction.

Common halogenating agents for diols include hydrogen halides (HX), thionyl chloride (SOCl₂), and phosphorus halides (PX₃, PX₅). The reaction with hydrogen halides, for instance, proceeds via an SN1 or SN2 mechanism, depending on the structure of the diol and the reaction conditions. For a primary alcohol, an SN2 pathway is more likely, whereas a secondary alcohol can react via either pathway.

In the case of 2-ethyl-1,3-heptanediol, the primary hydroxyl group at the C1 position and the secondary hydroxyl group at the C3 position will exhibit different reactivities. The primary hydroxyl is generally more accessible and less sterically hindered, making it more susceptible to substitution. However, the specific conditions can be tailored to favor the substitution of one over the other, or to achieve di-substitution.

For example, reaction with a reagent like thionyl chloride in the presence of a base such as pyridine (B92270) is a common method for converting alcohols to alkyl chlorides. This reaction typically proceeds with inversion of stereochemistry at a chiral center. Given that the C3 position of 2-ethyl-1,3-heptanediol is a chiral center, this transformation would have significant stereochemical implications.

Table 1: Representative Halogenation Reactions of 1,3-Diols

ReagentProduct(s)Reaction ConditionsNotes
Concentrated HClChloro-alcohols, DichloroalkanesElevated temperatureReaction may proceed stepwise, with the primary alcohol reacting faster.
Thionyl Chloride (SOCl₂)Alkyl ChloridesOften with a base like pyridineCan lead to mono- or di-substituted products.
Phosphorus Tribromide (PBr₃)Alkyl BromidesControlled temperatureSelective for primary and secondary alcohols.

Dehydration Pathways and Olefin Formation

The acid-catalyzed dehydration of 2-ethyl-1,3-heptanediol is expected to yield a mixture of unsaturated alcohols and dienes. The reaction mechanism involves the protonation of one of the hydroxyl groups, followed by the elimination of a water molecule to form a carbocation intermediate. Subsequent deprotonation from an adjacent carbon atom leads to the formation of a carbon-carbon double bond.

The initial protonation can occur at either the primary or secondary hydroxyl group. Protonation of the primary hydroxyl group would lead to a primary carbocation, which is relatively unstable and may undergo rearrangement. Protonation of the secondary hydroxyl group would form a more stable secondary carbocation.

The nature of the olefinic products will depend on which proton is removed from the carbocation intermediate. The Zaitsev's rule predicts that the more substituted (and therefore more stable) alkene will be the major product. However, the steric environment around the carbocation can also influence the product distribution.

Possible dehydration products from 2-ethyl-1,3-heptanediol include:

2-Ethyl-1-hepten-3-ol and 2-Ethyl-2-hepten-1-ol: Formed from the elimination of the C3 hydroxyl group.

3-Methyleneheptan-1-ol: An alternative product from the elimination involving the C3 hydroxyl group.

2-Ethyl-3-hepten-1-ol: Resulting from the elimination of the C1 hydroxyl group (less likely without rearrangement).

Dienes: If both hydroxyl groups are eliminated. For instance, after the first dehydration, a second dehydration could occur under forcing conditions to yield conjugated or non-conjugated dienes such as 2-ethyl-1,3-heptadiene. The formation of a conjugated diene is often thermodynamically favored.

The choice of dehydrating agent (e.g., concentrated sulfuric acid, phosphoric acid, or solid acid catalysts) and the reaction temperature are critical parameters that control the extent of dehydration and the selectivity towards specific olefinic products.

Table 2: Potential Olefinic Products from the Dehydration of 2-Ethyl-1,3-Heptanediol

Product NameIUPAC NameClassFormation Pathway
2-Ethyl-1-hepten-3-ol2-Ethylhept-1-en-3-olUnsaturated AlcoholElimination of the C3 hydroxyl group
2-Ethyl-2-hepten-1-ol2-Ethylhept-2-en-1-olUnsaturated AlcoholElimination of the C3 hydroxyl group (Zaitsev product)
3-Methyleneheptan-1-ol3-Methylideneheptan-1-olUnsaturated AlcoholElimination of the C3 hydroxyl group (Hofmann-type product)
2-Ethyl-1,3-heptadiene2-Ethylhepta-1,3-dieneConjugated DieneDouble dehydration

Stereochemical Considerations and Chiral Pool Applications

Enantioselective Synthesis and Resolution of 1,3-Diol Stereoisomers

The primary route to synthesizing 2-ethyl-1,3-heptanediol is through the aldol (B89426) reaction, specifically the crossed-aldol reaction of propionaldehyde (B47417) and pentanal to form the intermediate β-hydroxy aldehyde, 2-ethyl-3-hydroxyheptanal, followed by reduction. libretexts.orgnih.govpressbooks.pub The key to an enantioselective synthesis lies in controlling the stereochemistry of this initial C-C bond formation and the subsequent reduction.

Modern asymmetric synthesis offers several powerful methods to achieve this:

Proline-Catalyzed Aldol Reactions: Organocatalysis, particularly using proline and its derivatives, has become a cornerstone for direct asymmetric cross-aldol reactions between two different aldehydes. organic-chemistry.org These methods can produce β-hydroxy aldehydes with high enantioselectivity (up to 99% ee) and can be applied to aldehydes with enolizable α-methylene protons. organic-chemistry.org

Metal-Enolate Aldol Reactions: The use of chiral Lewis acids or chiral ligands in metal-catalyzed aldol reactions provides another robust strategy. For example, titanium enolates have been used to improve the yields of β-hydroxy aldehydes in cross-aldol reactions. organic-chemistry.org

Stereoselective Reduction: Once the chiral β-hydroxy aldehyde (2-ethyl-3-hydroxyheptanal) is formed, the final step is the stereoselective reduction of the aldehyde group. This reduction can be substrate-controlled, where the existing stereocenter at C3 directs the approach of the reducing agent, or reagent-controlled, using chiral reducing agents to achieve high diastereoselectivity for the final diol.

Kinetic resolution is an alternative or complementary strategy. In this approach, a racemic mixture of the diol is subjected to a reaction with a chiral catalyst or enzyme that selectively reacts with one enantiomer, allowing the other to be recovered in an enantiomerically enriched form.

Table 1: Potential Strategies for Enantioselective Synthesis

Method Description Key Intermediates Potential Outcome
Asymmetric Aldol Reaction Proline or metal-catalyzed reaction between pentanal and propionaldehyde. Chiral 2-ethyl-3-hydroxyheptanal High enantiomeric excess (ee) of a specific aldol adduct.
Diastereoselective Reduction Reduction of a chiral β-hydroxy aldehyde using chelating or non-chelating conditions. 2-ethyl-3-hydroxyheptanal Control over the syn or anti diastereomer of the final diol.

| Enzymatic Resolution | Selective acylation of one enantiomer of the diol using a lipase. | Racemic 2-ethyl-1,3-heptanediol | Separation of enantiomers, yielding one enantiomer as an ester and the other as an alcohol. |

Diastereoselective Transformations Involving the 1,3-Diol Motif

The two hydroxyl groups of 2-ethyl-1,3-heptanediol can serve as directing groups in subsequent reactions, influencing the stereochemical outcome at other parts of the molecule. A common strategy involves the temporary formation of a cyclic acetal (B89532) or ketal (e.g., an acetonide or benzylidene acetal). This rigid cyclic structure locks the relative stereochemistry of C2 and C3, which can then direct the stereoselective approach of reagents to other functional groups.

A key aspect of diastereoselectivity is established during the synthesis of the diol itself. In a related synthesis of 2-ethyl-1,3-hexanediol (B165326), the ratio of threo to erythro diastereomers could be controlled by the choice of catalyst and reaction conditions during the initial aldol condensation. google.com For instance, using an alkali metal alkoxide catalyst like sodium methylate in butanol favored the formation of the threo isomer of the intermediate aldol, which upon reduction, yields the corresponding threo-2-ethyl-1,3-hexanediol. google.com This principle is directly applicable to the synthesis of 2-ethyl-1,3-heptanediol.

Chiral Auxiliaries and Ligands Derived from Branched 1,3-Diols

Optically pure 1,3-diols are valuable precursors for chiral auxiliaries and ligands used in asymmetric transformations. nih.gov A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereoselectivity of a reaction, after which it is removed. wikipedia.org Branched 1,3-diols like 2-ethyl-1,3-heptanediol are attractive candidates for this role.

The diol can be converted into various derivatives to function as a ligand for metal catalysts:

Diphosphine Ligands: The two hydroxyl groups can be functionalized to introduce phosphine (B1218219) moieties, creating chiral bidentate ligands for transition metal catalysis (e.g., in asymmetric hydrogenation or allylic alkylation).

Chiral Acetals/Ketals: The diol can be reacted with a prochiral ketone or aldehyde to form a chiral ketal or acetal. Subsequent reactions on this new molecule can be influenced by the defined stereochemistry of the diol backbone.

While specific examples utilizing 2-ethyl-1,3-heptanediol are not prominent in the literature, the general utility of C2-symmetric and non-symmetric diols in catalysis is well-documented. nih.gov

Application as Chiral Synthons in Complex Molecule Construction

A chiral synthon is a stereochemically pure building block used in the synthesis of complex target molecules. Optically pure 1,3-diols are fundamental synthons, serving as key intermediates in the synthesis of natural products like polyketides and macrolides, which often feature extended polyol chains. nih.gov

An enantiomerically pure form of 2-ethyl-1,3-heptanediol represents a C9 building block with defined stereochemistry at two adjacent carbons. This makes it a valuable starting material for synthesizing larger molecules where this specific structural motif is required. The synthetic utility comes from the ability to selectively protect and activate the two different hydroxyl groups (one primary, one secondary), allowing for stepwise elaboration of the carbon chain.

Table 2: List of Mentioned Chemical Compounds

Compound Name Molecular Formula
1,3-Heptanediol, 2-ethyl- C₉H₂₀O₂
2-Ethyl-1,3-hexanediol C₈H₁₈O₂
2-Ethyl-3-hydroxyheptanal C₉H₁₈O₂
2-Ethyl-3-hydroxyhexanal (B1620174) C₈H₁₆O₂
Propionaldehyde C₃H₆O
Pentanal C₅H₁₀O
Butyraldehyde C₄H₈O
Proline C₅H₉NO₂
Sodium methylate CH₃NaO
BINOL C₂₀H₁₄O₂

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis

¹H and ¹³C NMR Techniques

No published ¹H or ¹³C NMR data for 1,3-Heptanediol, 2-ethyl- could be located.

2D NMR Experiments

No information on 2D NMR experiments (such as COSY, HSQC, or HMBC) for 1,3-Heptanediol, 2-ethyl- is available in the public domain.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Intermolecular Interactions

No publicly available IR or Raman spectra for 1,3-Heptanediol, 2-ethyl- have been found.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

There is no published mass spectrometry data, including molecular weight determination or fragmentation analysis, for 1,3-Heptanediol, 2-ethyl-.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

No specific chromatographic methods for the analysis or purity assessment of 1,3-Heptanediol, 2-ethyl- have been detailed in the scientific literature.

Intermolecular Interactions and Solution Behavior

Solvatochromic Properties and Solvent ApplicationsInformation regarding the solvatochromic properties of 1,3-Heptanediol, 2-ethyl- is absent from the scientific record. Solvatochromic studies involve observing the shift in the UV-visible absorption spectrum of a probe molecule in a solvent to characterize the solvent's polarity, and this has not been documented for the specified compound. Similarly, while related compounds find use as specialized solvents, specific applications for 1,3-Heptanediol, 2-ethyl- based on its solvent properties are not reported in the available literature.

Due to the absence of specific research data for 1,3-Heptanediol, 2-ethyl- in the requested areas, it is not possible to provide a scientifically accurate and detailed article that adheres to the provided outline.

Applications As Chemical Intermediates in Advanced Materials and Polymer Science

Precursors for Polyurethane and Polyester (B1180765) Synthesis

A significant application of 2-ethyl-1,3-heptanediol is its role as a precursor in the synthesis of polyurethanes and polyesters khneochem.co.jp. The presence of two hydroxyl groups allows it to act as a chain extender or a component of the polyol segment in these polymerization reactions.

In polyurethane production, diols like 2-ethyl-1,3-heptanediol react with diisocyanates to form the characteristic urethane (B1682113) linkages of the polymer backbone. Its inclusion as a chemical intermediate is specifically noted in the manufacturing of polyurethane resins chemdad.comchemicalbook.com. The branched nature of 2-ethyl-1,3-heptanediol can influence the final properties of the polyurethane, such as flexibility, hardness, and chemical resistance. These polyurethanes can be thermoplastic and are used in a wide array of applications including films, fibers, adhesives, foams, and coatings google.com.

Similarly, it is utilized in the preparation of polyesters through condensation reactions with dicarboxylic acids khneochem.co.jpgoogle.com. The structure of the diol affects the physical properties of the resulting polyester resin. For instance, branched diols can disrupt the crystalline structure of the polymer, leading to polyesters that are liquid at room temperature and have lower viscosity, which is advantageous for processing into plastic materials like elastomers google.com. These polyester resins and polyester plasticizers are key components in various industrial applications khneochem.co.jp.

Monomers for Ring-Opening Metathesis Polymerization (ROMP)

Ring-Opening Metathesis Polymerization (ROMP) is a powerful polymerization method that utilizes cyclic olefins to produce a wide range of polymeric materials with controlled architectures mdpi.com. The reaction involves the cleavage and reformation of carbon-carbon double bonds, catalyzed by metal-alkylidene complexes mdpi.comrsc.org. While ROMP is a versatile technique for creating functional polymers from various cyclic monomers, including those with heteroatoms in their backbone, current research literature does not prominently feature 2-ethyl-1,3-heptanediol as a direct monomer for this process nih.govresearchgate.net. Typically, ROMP monomers are strained cyclic alkenes, and while diols can be functionalized to incorporate into such structures, the direct use of 2-ethyl-1,3-heptanediol in this specific polymerization pathway is not well-documented in the available scientific literature.

Building Blocks for Specialty Chemicals and Fine Chemicals

Beyond polymer synthesis, 2-ethyl-1,3-heptanediol serves as a foundational building block for a range of specialty and fine chemicals. Its reactivity allows for its conversion into other valuable molecules.

Selective Oxidation: It can be used as a starting material for the selective synthesis of 2-ethyl-1-hydroxy-3-hexanone through an oxidation process using hydrogen peroxide (H₂O₂) chemicalbook.comsigmaaldrich.com.

Reactive Solvent: The compound functions as a reactive solvent in the non-hydrolytic sol-gel synthesis of magnetic iron-oxide nanoparticles chemdad.comsigmaaldrich.com.

Chelating Agent and Extractant: It is employed as a chelating agent for boric acid and as a boron extractant, indicating its utility in separation and purification processes chemdad.comchemicalbook.comsigmaaldrich.com.

These applications highlight its role in creating complex organic molecules and advanced inorganic materials.

Role in Surface Chemistry and Coating Formulations

The physical and chemical properties of 2-ethyl-1,3-heptanediol make it a valuable component in surface chemistry and various coating formulations.

Coalescing Aid: In latex paints, it acts as a coalescing aid, assisting in the formation of a continuous and stable film as the paint dries specialchem.com.

Solvent and Vehicle: It is used as a vehicle and solvent for resins and in printing inks chemdad.comchemicalbook.com. Its properties can enhance the performance of ink formulations, for example, by increasing the penetration of the ink on paper specialchem.com.

Paint Component: The diol is also a component in the preparation of pulverous (powder) paints google.com.

These roles are critical for achieving desired performance characteristics in paints, inks, and other surface coatings specialchem.com.

Interactive Data Table: Properties of 2-ethyl-1,3-Heptanediol

PropertyValueSource(s)
Molecular Formula C₈H₁₈O₂ chemdad.comkhneochem.co.jpnih.gov
Molecular Weight 146.23 g/mol chemdad.comnih.govsigmaaldrich.com
Appearance Oily, colorless, slightly viscous liquid chemdad.comchemicalbook.com
Melting Point -40 °C chemdad.comsigmaaldrich.comsigmaaldrich.com
Boiling Point 241-249 °C chemdad.comsigmaaldrich.comsigmaaldrich.com
Density 0.933 - 0.94 g/cm³ at 20-25 °C chemdad.comsigmaaldrich.comsigmaaldrich.com
Flash Point 136 °C (closed cup) sigmaaldrich.comsigmaaldrich.com
Water Solubility 42 g/L at 20 °C chemdad.comsigmaaldrich.com
CAS Number 94-96-2 chemdad.comnih.govsigmaaldrich.com

Separation Science and Extraction Applications

Solvent Extraction of Specific Analytes (e.g., Boron)

2-Ethyl-1,3-heptanediol has been identified as an effective extractant for certain elements, most notably boron. This capability is crucial in various industrial processes, including the purification of materials required for high-tech applications.

Extraction Capacity and Distribution Ratio Studies

The efficiency of an extractant is often quantified by its extraction capacity and the distribution ratio (D) of the target analyte. Studies have investigated these parameters for 2-ethyl-1,3-heptanediol in boron extraction. For instance, in a continuous centrifugal extraction process designed to recover boron from underground brine, a system using 30% 2-ethyl-1,3-heptanediol mixed with sulfonated kerosene (B1165875) achieved a boron extraction rate of 98.46%. doaj.org This high efficiency underscores the strong affinity of the diol for boric acid. The distribution ratio, which represents the ratio of the concentration of the analyte in the organic phase to that in the aqueous phase at equilibrium, is a key indicator of extraction performance. Research comparing various 1,3-diols has highlighted that those with high distribution ratios (D > 10) are particularly promising for boron extraction. researchgate.net

Table 1: Extraction Efficiency of 2-Ethyl-1,3-Heptanediol for Boron

ParameterValueConditions
Extraction Rate98.46%30% 2-ethyl-1,3-heptanediol in sulfonated kerosene, 5-stage centrifugal extraction
Distribution Ratio (D)>10Considered a requirement for efficient boron extraction

Influence of pH and Concentration on Extraction Efficiency

The efficiency of boron extraction using 2-ethyl-1,3-heptanediol is significantly influenced by the pH of the aqueous solution and the concentration of the extractant. Optimal extraction of boron is typically achieved in acidic conditions. For example, in the continuous centrifugal extraction process mentioned earlier, the ideal pH range was found to be between 2.0 and 3.0. doaj.org Similarly, another study noted that the best extraction of boron (96.8%) with a different diol, 2,2,5-trimethyl-1,3-hexanediol, occurred at an equilibrium pH of 2. researchgate.net

The concentration of 2-ethyl-1,3-heptanediol in the organic phase also plays a crucial role. As the concentration of the diol increases, the extraction efficiency generally improves. This is attributed to the increased availability of the extractant molecules to complex with the boric acid. researchgate.net

Liquid-Liquid Extraction Processes

Liquid-liquid extraction, also known as solvent extraction, is a fundamental separation technique that relies on the differential partitioning of a solute between two immiscible liquid phases. youtube.comgoogle.com In the context of 2-ethyl-1,3-heptanediol, this process is central to its application in recovering valuable compounds from aqueous solutions. For instance, the extraction of boron from brine involves contacting the aqueous brine solution with an organic phase containing 2-ethyl-1,3-heptanediol. doaj.org The boric acid selectively partitions into the organic phase through complexation with the diol. Subsequent separation of the two phases allows for the isolation of the boron-diol complex. This technique is not limited to boron; it has been explored for the recovery of other biologically derived chemicals like 1,3-propanediol, although with different solvent systems. researchgate.net

Chelation Chemistry and Metal Ion Complexation

The effectiveness of 2-ethyl-1,3-heptanediol as an extractant is rooted in its ability to form stable complexes with the target analyte, a process known as chelation. In the case of boron extraction, the mechanism involves an esterification reaction between the hydroxyl groups of the diol and the hydroxyl groups of boric acid (B(OH)₃). doaj.org This reaction leads to the formation of a stable six-membered ring structure, specifically a boric acid ester. doaj.org Spectroscopic studies, such as Fourier-transform infrared spectroscopy (FT-IR), have been used to confirm this chelation mechanism. The stoichiometry of this reaction is typically a 1:1 ratio, where one molecule of 2-ethyl-1,3-heptanediol complexes with one molecule of boric acid. doaj.org This formation of a stable chelate is what drives the selective transfer of boron from the aqueous phase to the organic phase. A similar chelation mechanism involving the formation of a complex with boron has been observed in the purification of silica, where 2-ethyl-1,3-hexanediol (B165326) was used to remove boron impurities. elsevierpure.com

Environmental Chemistry and Degradation Pathways Academic Focus

Biodegradation and Biotransformation Studies

In a broader context, aliphatic diols are generally susceptible to microbial degradation. The presence of hydroxyl groups can serve as points of attack for microbial enzymes, initiating the breakdown of the molecule. For instance, studies on other diols have demonstrated that microorganisms can oxidize the alcohol groups, leading to the formation of corresponding aldehydes and carboxylic acids, which can then enter central metabolic pathways. The branched ethyl group at the second position in 2-ethyl-1,3-heptanediol may influence the rate of biodegradation compared to linear diols, potentially posing a steric hindrance to enzymatic action.

Table 1: Inferred Biodegradation and Biotransformation Characteristics of 2-Ethyl-1,3-heptanediol based on its Analog

Characteristic Finding for 2-Ethyl-1,3-hexanediol (B165326) Inferred Relevance for 2-Ethyl-1,3-heptanediol
Metabolism Eliminated via urine as two major water-soluble metabolites in animal studies. industrialchemicals.gov.au Likely undergoes similar oxidative biotransformation pathways.
Primary Route Oxidation of hydroxyl groups. Expected to be a primary biodegradation mechanism.
Influencing Factor Branched structure may affect degradation rate. The 2-ethyl group could influence the rate of microbial breakdown.

Chemical Fate in Aquatic and Terrestrial Environments

The environmental fate of 2-ethyl-1,3-heptanediol will be dictated by its physical and chemical properties, such as water solubility, vapor pressure, and its partition coefficient (log Kow). For its analog, 2-ethyl-1,3-hexanediol, the water solubility is reported to be 4.2 g/L at 20°C, and it has a low vapor pressure. chemdad.com This moderate water solubility suggests that in aquatic environments, it will be present in the dissolved phase. penpoly.com

In terrestrial environments, its moderate water solubility and likely low to moderate log Kow value suggest it will have some mobility in soil. It may be subject to leaching into groundwater, although this would be mitigated by biodegradation processes in the soil. Adsorption to soil organic matter is expected to be limited.

Based on its use in consumer products such as cosmetics and personal care items, release to the environment is likely to occur from wastewater treatment plants. europa.eu The efficiency of its removal in these plants will be a key factor in determining its concentration in receiving waters.

Green Analytical Chemistry Approaches for Environmental Studies

Green analytical chemistry (GAC) focuses on developing analytical methods that are more environmentally friendly by reducing or eliminating the use of hazardous substances, minimizing waste, and lowering energy consumption. youtube.comnih.gov While specific green analytical methods for 2-ethyl-1,3-heptanediol are not documented, the principles of GAC can be applied to its environmental monitoring.

Potential green analytical approaches could include:

Miniaturized sample preparation techniques: Methods like solid-phase microextraction (SPME) or stir-bar sorptive extraction (SBSE) could be employed to extract and concentrate the analyte from water samples, reducing the need for large volumes of organic solvents.

Greener chromatographic separations: The use of supercritical fluid chromatography (SFC) with carbon dioxide as the mobile phase or the development of high-performance liquid chromatography (HPLC) methods using more benign solvents like ethanol (B145695) or water-rich mobile phases would align with GAC principles.

Direct analysis techniques: Techniques that require minimal or no sample preparation, such as direct analysis in real time mass spectrometry (DART-MS), could offer a rapid and greener alternative for screening environmental samples.

The development of such methods would be crucial for conducting environmentally responsible monitoring studies to better understand the occurrence and fate of 2-ethyl-1,3-heptanediol and similar compounds in the environment.

Future Research Directions and Emerging Opportunities

Development of Novel Stereoselective Synthetic Methodologies

Currently, there is a lack of published, peer-reviewed methods specifically detailing the stereoselective synthesis of 1,3-Heptanediol, 2-ethyl-. The presence of two chiral centers in the molecule suggests the existence of four possible stereoisomers. The development of synthetic routes to access each of these isomers in high purity would be a significant advancement. Future research could explore various asymmetric synthesis strategies, including:

Substrate-controlled synthesis: Utilizing chiral starting materials to direct the stereochemical outcome of subsequent reactions.

Chiral auxiliary-based methods: Temporarily incorporating a chiral auxiliary to guide the formation of the desired stereocenters.

Asymmetric catalysis: Employing chiral catalysts, such as enzymes or metal-ligand complexes, to achieve high enantioselectivity and diastereoselectivity.

Drawing parallels from the synthesis of similar 1,3-diols, investigations could focus on stereoselective aldol (B89426) reactions, followed by stereospecific reduction of the resulting β-hydroxy ketone. The choice of reagents and reaction conditions would be critical in controlling the stereochemical outcome.

Exploration of New Catalytic Systems for Efficiency and Selectivity

The industrial viability of 1,3-Heptanediol, 2-ethyl- would heavily depend on efficient and selective catalytic systems for its production. Research in this area is currently not available for this specific compound. Future efforts should be directed towards:

Homogeneous and Heterogeneous Catalysis: Investigating both types of catalysts to identify the most effective system in terms of activity, selectivity, and ease of separation and recycling.

Biocatalysis: Exploring the use of enzymes, such as aldolases and alcohol dehydrogenases, which can offer high stereoselectivity under mild reaction conditions.

Tandem Catalysis: Designing catalytic systems that can perform multiple reaction steps in a single pot, thereby improving process efficiency and reducing waste.

A key challenge will be to develop catalysts that can control both the regioselectivity of the initial C-C bond formation and the stereoselectivity of the subsequent reduction step.

Advanced In-Situ Characterization Techniques for Reaction Monitoring

To optimize the synthesis of 1,3-Heptanediol, 2-ethyl-, a thorough understanding of the reaction mechanism and kinetics is essential. Advanced in-situ characterization techniques could provide real-time insights into the reaction progress. There is no published research on the application of these techniques to the synthesis of this specific diol. Future opportunities include:

Spectroscopic Methods: Utilizing techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy), Raman spectroscopy, and NMR spectroscopy to monitor the concentration of reactants, intermediates, and products as the reaction proceeds.

Calorimetry: Employing reaction calorimetry to measure the heat flow of the reaction, providing valuable information on reaction kinetics and safety parameters.

The data obtained from these in-situ studies would be invaluable for process optimization, ensuring high yields and purity of the target molecule.

Tailoring Molecular Architecture for Enhanced Performance in Advanced Materials

The potential applications of 1,3-Heptanediol, 2-ethyl- in advanced materials remain unexplored. The diol functionality suggests its utility as a monomer in polymerization reactions. Future research should focus on:

Polymer Synthesis: Investigating the incorporation of 1,3-Heptanediol, 2-ethyl- into polyesters, polyurethanes, and other polymers. The specific stereochemistry of the diol could have a profound impact on the resulting polymer's properties, such as its crystallinity, thermal stability, and mechanical strength.

Structure-Property Relationships: Systematically studying how the molecular architecture of polymers derived from this diol influences their macroscopic properties. This could lead to the development of new materials with tailored performance characteristics for specific applications, such as biodegradable plastics, high-performance coatings, or novel elastomers.

The table below outlines potential areas of investigation for incorporating 1,3-Heptanediol, 2-ethyl- into advanced materials.

Polymer TypePotential MonomerPotential Properties to Investigate
PolyestersWith dicarboxylic acidsBiodegradability, Thermal Stability, Mechanical Strength
PolyurethanesWith diisocyanatesElasticity, Abrasion Resistance, Adhesion
PolycarbonatesWith phosgene (B1210022) or its equivalentsOptical Clarity, Impact Resistance

Integration with Sustainable Chemistry and Circular Economy Principles

The development of any new chemical process today must be aligned with the principles of sustainable chemistry and the circular economy. For 1,3-Heptanediol, 2-ethyl-, this presents a completely open field of research. Key areas for future investigation include:

Renewable Feedstocks: Exploring synthetic routes that utilize bio-based starting materials instead of traditional petrochemical sources.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, minimizing waste generation.

Catalyst Recycling: Developing robust catalytic systems that can be easily recovered and reused over multiple reaction cycles.

Biodegradability and Recyclability: Assessing the environmental fate of 1,3-Heptanediol, 2-ethyl- and its derived polymers. Designing polymers that are either biodegradable or can be efficiently recycled would be a crucial step towards a circular economy model.

By integrating these principles from the outset of research and development, the production and use of 1,3-Heptanediol, 2-ethyl- could be established on a sustainable footing.

Q & A

Basic Research Question

  • Methodology : Synthesis typically involves acid-catalyzed hydration of alkynes or Grignard reactions followed by oxidation. For example:
    • Grignard Approach : React 2-ethyl-1-heptene oxide with magnesium in dry ether, followed by hydrolysis to yield the diol.
    • Catalytic Hydrogenation : Reduce ester precursors (e.g., diethyl 2-ethylheptanedioate) using PtO₂ or Raney Ni under H₂ pressure.
  • Purification : Use fractional distillation (BP: ~250–270°C) or recrystallization from ethanol/water mixtures. Monitor purity via GC-MS (retention time comparison) and HPLC (≥99% peak area) .

Which analytical techniques are critical for characterizing 2-ethyl-1,3-heptanediol’s structure and purity?

Basic Research Question

  • Structural Confirmation :
    • NMR Spectroscopy : ¹H NMR (δ 1.2–1.5 ppm for ethyl group; δ 3.5–3.7 ppm for hydroxyls) and ¹³C NMR (δ 60–70 ppm for C-OH).
    • FT-IR : O-H stretch (~3300 cm⁻¹) and C-O bonds (~1050 cm⁻¹).
  • Purity Assessment :
    • GC-MS : Quantify impurities using a DB-5MS column (70 eV EI mode).
    • Elemental Analysis : Verify C₉H₂₀O₂ composition (theoretical C: 65.02%, H: 12.12%, O: 22.86%) .

What safety protocols are essential for handling 2-ethyl-1,3-heptanediol in laboratory settings?

Basic Research Question

  • PPE Requirements : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation.
  • Storage : Store in amber glass bottles at 4°C, away from strong oxidizers (e.g., HNO₃, KMnO₄) to avoid exothermic reactions.
  • Decomposition Risks : Thermal degradation above 150°C releases CO and formaldehyde; monitor via TGA-DSC and GC-MS .

How can 2-ethyl-1,3-heptanediol be applied in solvent extraction systems, particularly for boron recovery?

Advanced Research Question

  • Methodology :
    • Prepare a 0.1–0.5 M diol solution in kerosene or chloroform.
    • Mix with boron-containing aqueous phase (pH 8–10) at 25–40°C for 30 min.
    • Quantify boron via ICP-OES or azomethine-H spectrophotometry.
  • Efficiency Factors : Optimize pH, temperature, and phase ratio. Compare with analogs (e.g., 2,2,6-trimethyl-1,3-heptanediol) for selectivity .

What mechanistic insights exist for 2-ethyl-1,3-heptanediol’s interactions in borate complexation?

Advanced Research Question

  • Experimental Design :
    • Spectroscopy : Use ¹¹B NMR to identify tetrahedral [B(OH)₄⁻] complexes.
    • Computational Modeling : DFT calculations (B3LYP/6-31G*) to map electron density and binding energies.
  • Findings : The diol’s vicinal hydroxyl groups form stable 1:2 (B:diol) complexes, with steric effects from the ethyl group reducing coordination flexibility .

How should researchers address contradictory data in extraction efficiency studies involving 2-ethyl-1,3-heptanediol?

Advanced Research Question

  • Troubleshooting Steps :
    • Control Experiments : Replicate under standardized conditions (fixed pH, temperature).
    • Variable Isolation : Systematically alter one parameter (e.g., solvent polarity) while holding others constant.
    • Statistical Analysis : Apply ANOVA to identify significant variables (p < 0.05).
  • Case Study : Discrepancies in boron recovery (70–90%) may arise from trace metal ions (e.g., Fe³⁺) interfering with complexation; pre-treat solutions with cation-exchange resins .

What methodologies are used to assess 2-ethyl-1,3-heptanediol’s thermal degradation and byproduct formation?

Advanced Research Question

  • Thermal Analysis :
    • TGA : Monitor mass loss (onset ~150°C; 95% decomposition by 300°C).
    • DSC : Detect exothermic peaks (ΔH ~500 J/g) corresponding to combustion.
  • Byproduct Identification :
    • GC-MS : Detect formaldehyde (m/z 30) and CO (m/z 28) in evolved gases.
    • FT-IR : Track carbonyl (1700 cm⁻¹) and alkene (1650 cm⁻¹) formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.